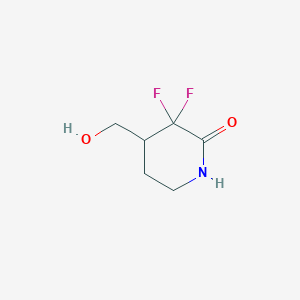

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one

Description

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one is a fluorinated piperidinone derivative characterized by a six-membered lactam ring (piperidin-2-one) with two fluorine atoms at the 3,3-positions and a hydroxymethyl (-CH2OH) substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, which are prevalent in pharmaceuticals targeting neurological, cardiovascular, and metabolic disorders .

Properties

IUPAC Name |

3,3-difluoro-4-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)4(3-10)1-2-9-5(6)11/h4,10H,1-3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBOHWDXZRVYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(C1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing advanced techniques such as multicomponent reactions and cycloaddition .

Chemical Reactions Analysis

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

Medicinal Chemistry Applications

-

NMDA Receptor Antagonism :

- 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one has been identified as a promising candidate for the development of selective NR2B NMDA receptor antagonists. This receptor is implicated in various neurological disorders, making this compound a potential therapeutic agent for conditions such as depression and neurodegenerative diseases .

- Antidepressant Properties :

-

Cognition Enhancement :

- There is ongoing investigation into the use of this compound as a nootropic agent, aimed at enhancing cognitive function and memory. Its ability to selectively inhibit certain NMDA receptor subtypes may contribute to cognitive improvements without the adverse effects associated with broader-spectrum NMDA antagonists .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Neuropharmacology | NMDA receptor antagonism | Selective inhibition of NR2B subtype |

| Mental Health | Antidepressant effects | Modulation of glutamatergic signaling |

| Cognitive Enhancement | Nootropic agent | Cognitive improvement through NMDA modulation |

Case Study 1: Antidepressant Development

A study published in 2016 explored the efficacy of various piperidine derivatives, including this compound, in preclinical models of depression. The results demonstrated significant reductions in depressive behaviors compared to control groups, suggesting that this compound could be a viable candidate for further development as an antidepressant .

Case Study 2: Cognitive Function Enhancement

Another research project investigated the cognitive-enhancing properties of compounds similar to this compound. In animal models, administration led to improved performance in memory tasks, indicating potential applications in treating cognitive deficits associated with aging and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The difluoro groups enhance the compound’s binding affinity to its targets, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Pharmacological Properties of Selected Piperidinone Derivatives

Key Observations:

- Fluorine Positioning: Fluorine at the 3,3-positions in the piperidinone ring (as in the target compound) enhances ring rigidity and metabolic stability compared to aryl-fluorinated analogues (e.g., ). This is consistent with fluorine’s role in reducing basicity and improving bioavailability .

- Hydroxymethyl vs. Aryl Groups : The 4-hydroxymethyl group in the target compound distinguishes it from analogues with aromatic substituents (e.g., ). This group may improve aqueous solubility but reduce membrane permeability compared to lipophilic aryl substituents.

Role of Fluorine in Bioactivity

- This is observed in , where cyclopentyl-3,3-diF improved M3 receptor binding affinity .

- Steric Effects : The small atomic radius of fluorine minimizes steric hindrance, allowing tighter binding in hydrophobic pockets. For example, the 3,3-diF substitution in the target compound may mimic the steric profile of 3,3-dimethyl analogues () while offering superior electronic properties .

Biological Activity

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and hydroxymethyl groups, which may influence its interaction with biological targets.

The molecular formula of this compound is C7H10F2N1O2, with a molecular weight of approximately 179.16 g/mol. The compound's structure includes a piperidine ring with two fluorine atoms at the 3-position and a hydroxymethyl group at the 4-position, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may function as a ligand, modulating the activity of various molecular targets through competitive inhibition or allosteric modulation. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses moderate to high cytotoxicity, particularly against leukemia and breast cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with apoptotic pathways, suggesting potential as an anticancer agent .

Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound. It has shown promise in models of neurodegenerative diseases, potentially through mechanisms involving the modulation of oxidative stress and inflammation. The compound may enhance neuronal survival under stress conditions by regulating signaling pathways associated with cell survival .

Structure-Activity Relationship (SAR)

The structural modifications in this compound significantly impact its biological activity. For instance:

- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and metabolic stability.

- Hydroxymethyl Group : This functional group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity .

Data Table: Biological Activities

| Activity Type | Assessed Model | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Cytotoxicity | MCF-7 (breast cancer) | 8.0 | |

| Neuroprotection | SH-SY5Y (neuroblastoma) | 15.0 |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited potent antibacterial activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In a cytotoxicity study involving MCF-7 breast cancer cells, the compound demonstrated significant cell death at concentrations lower than those required for normal human cell lines, indicating selective toxicity towards cancer cells.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, and how are key intermediates purified?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorinated benzaldehyde derivatives and chiral amines. For example, coupling reactions with tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate under Mitsunobu conditions (using N,N,N’,N’-tetramethylazodicarboxamide in tetrahydrofuran at 70°C) yield fluorinated intermediates, followed by purification via C18 reverse-phase column chromatography (acetonitrile/water gradients) . Critical steps include monitoring reaction progress using LCMS (e.g., m/z 412 [M+H]+) and HPLC retention time analysis (e.g., 0.95 minutes under SMD-TFA05 conditions) .

Q. How can researchers ensure structural fidelity during the synthesis of fluorinated piperidinone derivatives?

- Methodological Answer : Structural validation relies on combined spectroscopic techniques:

- NMR : Analyze fluorine-proton coupling patterns (e.g., δ 67.9 ppm for CH2 groups in fluorinated aromatic systems) .

- LCMS/HPLC : Confirm molecular ion peaks and retention times against reference standards .

- Chiral chromatography : Resolve enantiomers using columns optimized for fluorinated compounds (e.g., Chiralpak IG-3) to detect racemization .

Q. What safety protocols are critical when handling fluorinated piperidinones?

- Methodological Answer : Follow GHS guidelines for flammable liquids (H225) and skin/eye irritants (H315/H319). Use explosion-proof equipment (P242), avoid ignition sources (P233), and employ fume hoods during solvent evaporation. Refer to SDS data for piperidinone analogs (e.g., skin irritation risks in SynQuest’s safety sheets) .

Advanced Research Questions

Q. How do fluorine substituents influence the conformational stability of this compound?

- Methodological Answer : Fluorine’s inductive effects reduce electron density at adjacent carbons, stabilizing chair conformations in the piperidinone ring. Computational studies (e.g., DFT) can model C-F bond polarization, while NOESY NMR detects spatial proximity between fluorinated carbons and hydroxymethyl groups. Compare with non-fluorinated analogs to quantify stabilization .

Q. What strategies resolve contradictions in biological activity data for fluorinated piperidinones?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Implement:

- Triangulation : Cross-validate bioassay results with orthogonal methods (e.g., SPR binding vs. cellular activity assays).

- Batch analysis : Use LCMS to verify compound purity (>95%) and chiral HPLC to confirm enantiomeric excess .

- Meta-analysis : Compare data across patents (e.g., EP 4 374 877 A2 derivatives) to identify structure-activity trends .

Q. How can researchers optimize reaction yields for large-scale synthesis without racemization?

- Methodological Answer :

- Chiral auxiliaries : Use (S)-tert-butyl carbamate derivatives to preserve stereochemistry during coupling reactions .

- Catalytic systems : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize epimerization.

- Process monitoring : Employ inline FTIR to detect intermediates and adjust pH/temperature dynamically .

Data Analysis & Experimental Design

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to model cytochrome P450 interactions. Focus on fluorine’s impact on bioavailability:

- LogP calculations: Fluorine increases hydrophobicity (predicted LogP ~1.2).

- Hydrogen-bond donors: The hydroxymethyl group may enhance solubility but reduce membrane permeability .

Q. How to design stability studies for fluorinated piperidinones under accelerated degradation conditions?

- Methodological Answer : Expose the compound to:

- Thermal stress : 40–60°C for 14 days, monitoring degradation via HPLC.

- Hydrolytic conditions : pH 1–13 buffers, analyzing hydrolytic cleavage of the hydroxymethyl group.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess fluorine’s protective role against oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.